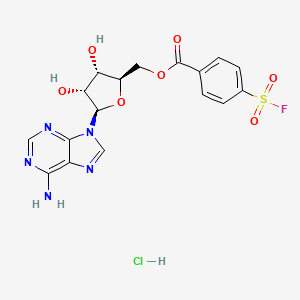

FSBA

描述

5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride, also known as FSBA, is an ATP analog . It has been used to study the mechanism of action of wortmannin . This compound has been used to study vesicular transport in intestinal cells such as Caco-2, and to covalently modify residues in the nucleotide-binding domains (NBDs) of various ATPases, kinases, and other proteins .

Molecular Structure Analysis

The molecular formula of 5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride is C17H16FN5O7S·HCl . The molecular weight is 489.86 . The InChI string is1S/C17H16FN5O7S.ClH/c18-31(27,28)9-3-1-8(2-4-9)17(26)29-5-10-12(24)13(25)16(30-10)23-7-22-11-14(19)20-6-21-15(11)23;/h1-4,6-7,10,12-13,16,24-25H,5H2,(H2,19,20,21);1H/t10-,12-,13-,16-;/m1./s1 . Physical And Chemical Properties Analysis

5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride is a white to off-white powder . It is soluble in methanol at 50 mg/mL, forming a clear, slightly yellow solution . The storage temperature is -20°C .科学研究应用

蛋白激酶研究

FSBA 作为一种活性探针 (ABP),共价修饰大多数激酶的核苷酸结合位点中存在的保守赖氨酸 . 作者描述了 this compound 衍生物、2´-生物素-FSBA 和 3´-生物素-FSBA 作为激酶 ABP 的合成,并概述了一种使用生物素-FSBA 作为蛋白激酶的非选择性活性探针来筛选和验证 ATP 竞争性蛋白激酶抑制剂的蛋白质印迹方法 .

非洲农业中的生物技术

EDULINK-FSBA 项目旨在从所有利益相关者的角度解决生物安全和生物安保问题,包括从小型持有人和消费者到决策者,以推动生物技术在非洲农业的可持续应用 . This compound 被认为是实现粮食安全和扩大非洲大陆农业潜力的有希望因素之一 .

共价酶抑制

This compound 用于共价酶抑制领域 . 它是一种磺酰氟探针,在该领域已找到应用 .

靶标识别与验证

This compound 用于靶标识别和验证研究 . 像 this compound 这样的磺酰氟探针用于监测复杂混合物中酶家族的功能状态 .

活性探针 (ABP) 的开发

This compound 用于开发针对各种酶家族的活性探针 (ABP) . 这些 ABP 用于监测复杂混合物中酶家族的功能状态 .

化学生物学工具包增强

This compound 用于增强化学生物学工具包 . 使用像 this compound 这样的磺酰氟探针的新方法可以进一步增强化学生物学工具包 .

作用机制

Target of Action

FSBA is primarily used as a probe of ATP-binding proteins . It is known to covalently modify residues in the nucleotide-binding domains (NBDs) of various ATPases, kinases, and other proteins . These proteins play crucial roles in numerous cellular processes, making this compound a valuable tool in the study of these mechanisms.

Mode of Action

This compound is an ATP analog, meaning it mimics the structure of ATP, the primary energy currency of the cell . By binding to the same sites as ATP, this compound can inhibit the action of ATP-dependent enzymes. This allows researchers to study the roles of these enzymes in cellular processes .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific ATP-dependent enzymes being targeted. For example, it has been used to study vesicular transport in intestinal cells .

Pharmacokinetics

As a sulfonyl fluoride, this compound is known to possess a balance of biocompatibility (including aqueous stability) and protein reactivity . This makes it a useful tool in chemical biology and molecular pharmacology .

Result of Action

The result of this compound’s action is the inhibition of ATP-dependent enzymes, which can lead to changes in the cellular processes these enzymes are involved in . For example, this compound has been used to determine the sensitivity of inducer of meiosis 2 (Ime2) to ATP analogs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the reactivity of this compound. Additionally, the presence of other molecules, such as excess ATP, can compete with this compound for binding sites, potentially influencing its efficacy .

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-fluorosulfonylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O7S.ClH/c18-31(27,28)9-3-1-8(2-4-9)17(26)29-5-10-12(24)13(25)16(30-10)23-7-22-11-14(19)20-6-21-15(11)23;/h1-4,6-7,10,12-13,16,24-25H,5H2,(H2,19,20,21);1H/t10-,12-,13-,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHVYHQVJYIHPN-KHXPSBENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFN5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201000089 | |

| Record name | 9-{5-O-[4-(Fluorosulfonyl)benzoyl]pentofuranosyl}-9H-purin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78859-42-4 | |

| Record name | 5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078859424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[4-(Fluorosulfonyl)benzoyl]pentofuranosyl}-9H-purin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

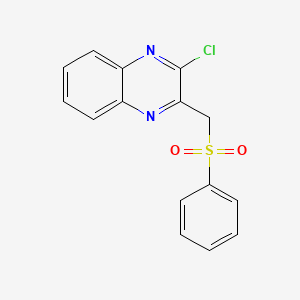

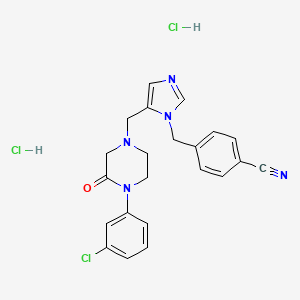

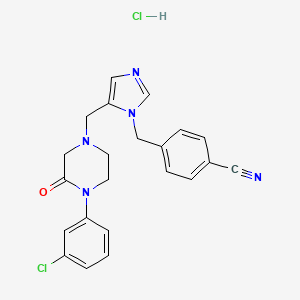

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene](/img/structure/B1674086.png)

![(6aR,10aR)-1-methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B1674087.png)

![ethyl (3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoate](/img/structure/B1674091.png)

![2-[4-[[4-[4-(3-cyclopentylpropyl)-5-oxotetrazol-1-yl]phenyl]sulfonylamino]phenyl]ethyl-[(2R)-2-hydroxy-2-pyridin-1-ium-3-ylethyl]azanium;dichloride](/img/structure/B1674094.png)

![methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1674096.png)

![(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol](/img/structure/B1674097.png)

![4-[(5-{[4-(3-Chlorophenyl)-3-oxopiperazin-1-YL]methyl}-1H-imidazol-1-YL)methyl]benzonitrile](/img/structure/B1674100.png)

![N-((2R,3S)-1-((((1R,3S)-3-(aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxobutan-2-yl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1674102.png)